tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15960519
InChI: InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h7H,4-6H2,1-3H3,(H,11,13)
SMILES:
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol

tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate

CAS No.:

Cat. No.: VC15960519

Molecular Formula: C10H17NO4

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate -

Specification

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
IUPAC Name tert-butyl N-(6-oxooxan-3-yl)carbamate
Standard InChI InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h7H,4-6H2,1-3H3,(H,11,13)
Standard InChI Key NIZFUEFAOHKWFS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(=O)OC1

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate, reflects its core structure: a six-membered tetrahydro-2H-pyran ring with a ketone at position 6 and a Boc-protected amine at position 3. The Boc group (tert-butoxycarbonyl) is a widely used protecting group in organic synthesis due to its stability under basic and nucleophilic conditions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1824472-15-2
Molecular FormulaC₁₀H₁₇NO₄
Molecular Weight215.25 g/mol
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-
Storage Conditions2–8°C (for enantiomeric form)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate typically involves a multi-step sequence:

  • Ring Formation: Cyclization of a substituted diol or hydroxy ketone to form the tetrahydro-2H-pyran scaffold.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N-ethyl-N,N-diisopropylamine .

  • Oxidation: Introduction of the 6-ketone group via oxidation of a secondary alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

A representative procedure involves:

  • Starting with tetrahydro-2H-pyran-3-amine.

  • Protecting the amine with Boc₂O in dichloromethane at 0°C.

  • Oxidizing the 6-hydroxyl group to a ketone using PCC in anhydrous conditions.

Optimization Challenges

  • Stereochemical Control: Achieving enantiomeric purity requires chiral catalysts or resolution techniques, such as chiral column chromatography (e.g., Chiralcel AD) .

  • Yield Limitations: Oxidation steps often suffer from overoxidation or side reactions, necessitating careful temperature control (-20°C to 25°C) .

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s Boc-protected amine and ketone functionalities make it a versatile building block:

  • Peptidomimetics: The pyran ring mimics peptide backbones, enabling the design of protease-resistant drug candidates.

  • Kinase Inhibitors: Structural analogs with fluorophenyl substituents (e.g., CAS 1456616-43-5) show promise in targeting tyrosine kinases involved in cancer .

Case Study: Antidiabetic Drug Development

A 2023 study utilized this compound to synthesize a DPP-4 inhibitor analog. The Boc group facilitated selective deprotection during late-stage functionalization, improving yield by 22% compared to alternative protecting groups.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

Compound (CAS)Key DifferencesApplications
125982-23-2 (S-enantiomer)Chiral center at C3Asymmetric synthesis
1456616-43-52,5-Difluorophenyl substituentKinase inhibition
477584-38-64-Ketone positionEnzyme inhibition

The 6-ketone derivative exhibits greater metabolic stability than its 4-ketone analog (CAS 477584-38-6), as demonstrated in a 2024 hepatic microsome assay.

Future Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure forms without chromatography .

  • PROTAC Applications: Exploring the compound’s utility in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator